![molecular formula C18H15N7O3 B604582 2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone CAS No. 300388-77-6](/img/structure/B604582.png)
2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a triazinoindole framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps, starting with the preparation of the individual components. The benzaldehyde derivative can be synthesized through nitration and subsequent reduction of a suitable precursor. The triazinoindole moiety is often prepared through cyclization reactions involving appropriate starting materials. The final step involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with the triazinoindole derivative under specific reaction conditions to form the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group would yield quinones, while reduction of the nitro group would produce amino derivatives.
科学研究应用
2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Its unique chemical structure makes it a candidate for use in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with molecular targets through its functional groups. The hydroxy and nitro groups can form hydrogen bonds and participate in redox reactions, while the triazinoindole framework can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
2-hydroxy-5-nitrobenzaldehyde derivatives: These compounds share the benzaldehyde moiety but differ in the attached functional groups.
Triazinoindole derivatives: These compounds have the triazinoindole framework but vary in the substituents attached to the core structure.
Uniqueness
The uniqueness of 2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone lies in its combination of functional groups and structural motifs, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
属性
CAS 编号 |
300388-77-6 |
|---|---|
分子式 |
C18H15N7O3 |
分子量 |
377.4g/mol |
IUPAC 名称 |
2-[(E)-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C18H15N7O3/c1-2-24-14-6-4-3-5-13(14)16-17(24)20-18(23-21-16)22-19-10-11-9-12(25(27)28)7-8-15(11)26/h3-10,26H,2H2,1H3,(H,20,22,23)/b19-10+ |
InChI 键 |
DYGISJAFMXPWIJ-VXLYETTFSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


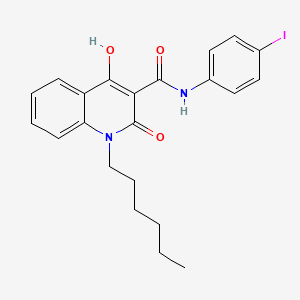
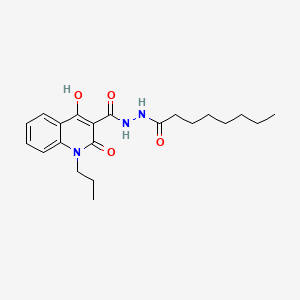
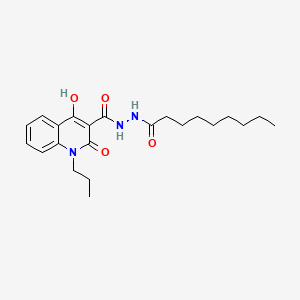
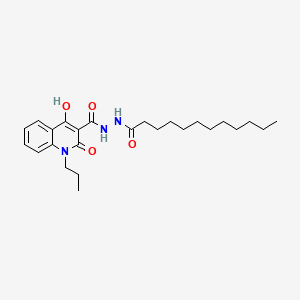
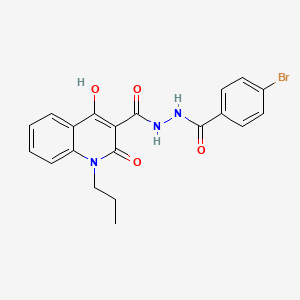
![4-hydroxy-N'-[(3-methylphenyl)carbonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B604509.png)
![1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime](/img/structure/B604511.png)
![3-(9H-carbazol-9-yl)-N'-[(2-hydroxy-1-naphthyl)methylene]propanohydrazide](/img/structure/B604512.png)
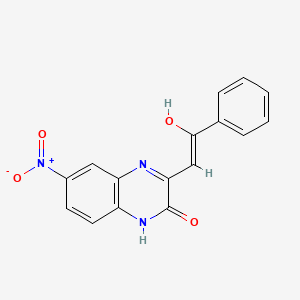
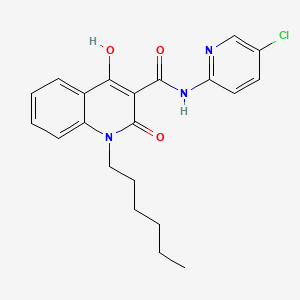
![7-(2-Hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)

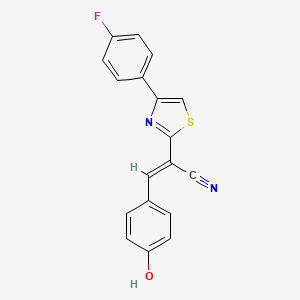
![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile](/img/structure/B604522.png)
